molecular formula C11H14N4 B13258496 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13258496
M. Wt: 202.26 g/mol
InChI Key: COFNRKYOBHVIHA-UHFFFAOYSA-N
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Description

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine (CAS 1153974-89-0) is a high-purity chemical compound supplied for scientific research and further manufacturing applications. This molecule features a pyrazole core linked to a pyridine ring via a chiral amine group, a structural motif prevalent in medicinal chemistry. Compounds with this scaffold are of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors . For instance, structurally related pyrazole-pyridine hybrids have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in oncology research for regulating the cell cycle . The presence of the 1-(pyridin-3-yl)ethyl group provides a stereocenter, making this compound a valuable intermediate for exploring structure-activity relationships in the design of novel therapeutic agents. Researchers utilize this compound and its derivatives in target identification, binding affinity assays, and lead optimization studies, especially within anticancer and antimicrobial research programs . It is available with a guaranteed purity of ≥95% to ensure consistent and reliable experimental results . This product is intended for research and further manufacturing purposes only. It is not approved for human or veterinary diagnostic or therapeutic use, and it must not be introduced into any living organism . For comprehensive details including certificates of analysis, please contact our product support team.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-methyl-N-(1-pyridin-3-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C11H14N4/c1-9(10-4-3-5-12-6-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3

InChI Key

COFNRKYOBHVIHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most prevalent methods involves palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination or Suzuki coupling , to attach the pyridin-3-yl moiety onto a pyrazole precursor.

Key Reaction:

  • Starting Material: 4-bromo-1H-pyrazole
  • Reagent: 3-aminopyridine
  • Catalyst: Palladium complexes (e.g., Pd₂(dba)₃)
  • Ligand: Phosphine-based ligands (e.g., BINAP)
  • Conditions: Elevated temperature (~80–120°C), inert atmosphere (argon or nitrogen)

Reaction Scheme:

4-bromo-1H-pyrazole + 3-aminopyridine → [Pd catalyst, ligand, base] → this compound

This method is supported by data indicating the amination of halogenated pyrazoles with aminopyridines under palladium catalysis, yielding high purity compounds.

Cyclization of Hydrazone Intermediates

An alternative approach involves initial formation of hydrazone intermediates from 3-pyridinecarboxaldehyde and hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazole ring.

Reaction steps:

  • Step 1: Condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate to form hydrazone.
  • Step 2: Cyclization under acidic conditions (e.g., acetic acid, reflux) to generate the pyrazole core.
  • Step 3: N-methylation at the pyrazole nitrogen using methylating agents like methyl iodide or dimethyl sulfate.

Reaction conditions:

  • Reflux temperatures (~100°C)
  • Acidic medium (acetic acid or hydrochloric acid)
  • Methylation at controlled temperatures to avoid overalkylation

Direct N-alkylation of Pyrazole Derivatives

Another method involves direct N-methylation of pre-formed pyrazole derivatives bearing the pyridin-3-yl substituent. This is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

Reaction scheme:

Pyrazole derivative + methyl iodide → N-methylated pyrazole

Industrial and Large-Scale Synthesis

Research indicates that industrial synthesis emphasizes optimizing yield and purity through process intensification, such as:

  • Use of catalytic systems for regioselective functionalization
  • Employing continuous flow reactors for better control
  • Purification via crystallization or chromatography

An example from patent literature describes the preparation of related pyrazole derivatives through multi-step processes involving halogenation, coupling, and methylation, with yields exceeding 80% under optimized conditions.

Reaction Data and Comparative Analysis

Method Key Reagents Catalysts Conditions Yield Remarks
Palladium-catalyzed coupling 4-bromo-1H-pyrazole, 3-aminopyridine Pd₂(dba)₃, BINAP 80–120°C, inert atmosphere Up to 85% High regioselectivity
Hydrazone cyclization 3-pyridinecarboxaldehyde, hydrazine hydrate Acidic reflux ~100°C 60–75% Suitable for bulk synthesis
N-methylation Pyrazole derivative, methyl iodide Potassium carbonate Room to 60°C 70–90% Efficient for final methylation

Notes on Reaction Optimization and Purification

  • Catalyst Loading: Typically 1–5 mol% for palladium-catalyzed reactions.
  • Solvent Choice: Common solvents include ethanol, dimethylformamide (DMF), or toluene.
  • Purification: Crystallization, column chromatography, or recrystallization from suitable solvents ensures high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in chloroform or carbon tetrachloride.

Major Products:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Pyridine Substituent Key Properties Reference
1-(5-Fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine 5-Fluoro Melting Point: 136–138°C; $ ^1H $ NMR (CDCl₃): δ 8.67–8.59 (m, 1H), 7.45 (s, 1H)
1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine None (CF₃ at pyrazole) Melting Point: 112.5–115.0°C; $ ^1H $ NMR (CDCl₃): δ 8.89 (d, J = 2.4 Hz, 1H)
Target Compound None (ethyl linkage) Inferred stability due to ethyl spacer; potential for enhanced solubility

Key Insight : Fluorination of the pyridine ring (e.g., 5-fluoro analog) enhances electrophilicity and may improve binding affinity in biological targets . The ethyl spacer in the target compound could reduce steric hindrance compared to bulkier substituents.

Variations in Pyrazole Substituents

Compound Name Pyrazole Substituents Key Properties Reference
3-Chloro-N-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Chloro, N-methyl Insecticidal utility; synthesized via nitro reduction and alkylation
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Methyl, N-cyclopropyl Yield: 17.9%; Melting Point: 104–107°C; HRMS (ESI): m/z 215 ([M+H]⁺)
1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine N-(3-methylcyclohexyl) CAS: 1153293-81-2; demonstrates the impact of bulky N-substituents on lipophilicity

Key Insight : Chlorine or methyl groups at the pyrazole’s 3-position (e.g., 3-chloro or 3-methyl) enhance steric and electronic effects, influencing reactivity and bioactivity. The cyclopropyl group in the N-cyclopropyl analog improves metabolic stability .

Hybrid Heterocyclic Systems

Compound Name Heterocyclic System Applications/Synthesis Insights Reference
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine + thieno-pyrimidine Synthesized via Vilsmeier–Haack reaction (82% yield); potential kinase inhibition
1-Methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine + oxadiazole CAS: 2034537-24-9; designed for high-affinity protein binding

Key Insight : Fusion with additional heterocycles (e.g., pyrimidine, oxadiazole) expands π-π stacking and hydrogen-bonding capabilities, critical for drug design .

Biological Activity

1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4C_{11}H_{14}N_{4}, with a molecular weight of 202.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (mg/mL)Effectiveness
This compoundHeLa54.25Moderate inhibition
Other aminopyrazolesHepG238.44Significant inhibition
Various derivativesNormal fibroblasts>80No toxicity

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, it has been suggested that pyrazole derivatives can inhibit the phosphorylation of key proteins involved in cell signaling pathways, such as p38 MAPK and MK2 kinases, which are crucial for inflammatory responses and tumor growth .

Pharmacological Studies

Several pharmacological studies have assessed the safety and efficacy of this compound:

  • In vitro Studies : In vitro assays have shown that this compound can significantly reduce the proliferation of cancer cells while exhibiting low toxicity towards normal cells .
  • In vivo Studies : Animal models have demonstrated promising results regarding the compound's ability to inhibit tumor growth and metastasis without adverse effects on healthy tissues .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study found that modifications at specific positions on the pyrazole ring could enhance anticancer activity while minimizing toxicity .

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